(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene
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Overview
Description
(1S,2R,3R,6S,7R)-3-Bromotricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene typically involves a multi-step process. One common method includes the bromination of a suitable tricyclic precursor under controlled conditions. The reaction often requires the use of bromine or a brominating agent in the presence of a catalyst to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Given its tricyclic structure, it can participate in cycloaddition reactions to form more complex polycyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tricyclic compounds, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Its tricyclic structure could interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene depends on its interaction with molecular targets. The bromine atom and the tricyclic structure can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[5.2.1.02,6]decane: A similar tricyclic compound without the bromine atom.
3-Chlorotricyclo[5.2.1.02,6]dec-8-ene: A chlorinated analogue of the compound.
3-Iodotricyclo[5.2.1.02,6]dec-8-ene: An iodinated analogue of the compound.
Uniqueness
(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interaction with other molecules compared to its analogues. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S,2R,3R,6S,7R)-3-bromotricyclo[5.2.1.02,6]dec-8-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-10H,3-5H2/t6-,7+,8-,9+,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHSUCCKFIJPJ-SQXHDICFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1[C@@H]3C[C@H]2C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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